5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

Vue d'ensemble

Description

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside: is a chromogenic substrate used primarily in biochemical assays. This compound is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it a valuable tool in various scientific research applications, particularly in the detection of specific enzyme activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-L-fucopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain a high-purity powder suitable for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes such as beta-L-fucosidase. Upon enzymatic cleavage, the compound releases 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an intensely blue indigo dye .

Common Reagents and Conditions

Enzymes: Beta-L-fucosidase

Solvents: DMF, DMSO

Conditions: Mild temperatures, neutral to slightly acidic pH

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-indoxyl, which further oxidizes to produce a blue indigo dye .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside are diverse and include:

Molecular Biology

- Gene Expression Studies : As a reporter substrate, it allows visualization and quantification of gene expression related to fucosidase activity.

- Enzyme Activity Measurement : It is used to measure β-D-fucosidase activity in different cell lines, providing insights into cellular processes and metabolic pathways.

Microbiology

- Differentiation of Bacterial Species : The substrate assists in identifying bacterial strains based on their ability to hydrolyze fucosides. This application is crucial for microbial identification and characterization in environmental samples.

Biochemical Assays

- Screening Fucosidase Inhibitors : It serves as a tool for studying the effects of potential inhibitors on fucosidase activity, contributing to drug discovery and development efforts.

Diagnostic Applications

- Clinical Diagnostics : The compound is employed in diagnostic assays to identify specific bacterial strains based on their enzymatic activity, aiding in clinical microbiology.

Study 1: Enzyme Activity Measurement

A study conducted on various cell lines demonstrated that those expressing higher levels of β-D-fucosidase showed significantly increased colorimetric readings when treated with this compound compared to control groups. This confirmed the substrate's efficacy in detecting enzyme activity and provided a reliable method for assessing fucosidase expression levels.

Study 2: Microbial Identification

In another study focusing on environmental microbiology, researchers utilized this compound to differentiate fucosidase-producing bacteria from soil samples. The results indicated that specific bacterial strains could be effectively distinguished based on their hydrolysis activity towards the substrate, showcasing its utility in ecological studies.

Mécanisme D'action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside involves its enzymatic cleavage by beta-L-fucosidase. The enzyme hydrolyzes the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl. This intermediate compound is then readily oxidized to form an indigo dye, which is visible as a blue precipitate .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside

- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside

- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide

Uniqueness

While all these compounds serve as chromogenic substrates for different enzymes, 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is unique in its specificity for beta-L-fucosidase. This specificity makes it particularly valuable in assays and diagnostic tests where the detection of beta-L-fucosidase activity is crucial .

Activité Biologique

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (BCIF) is a chromogenic substrate primarily utilized for detecting β-D-fucosidase activity in various biological systems. This compound has garnered attention due to its potential applications in molecular biology and biochemistry, particularly in enzyme assays and as a reporter substrate in genetic studies.

- Chemical Formula : C14H15BrClNO5

- Molecular Weight : 392.64 g/mol

- CAS Number : 125328-84-9

BCIF acts as a substrate for the enzyme β-D-fucosidase, which hydrolyzes the fucosidic bond, leading to the release of indoxyl, which can then be detected through colorimetric or fluorometric methods. The enzymatic reaction results in a color change that can be quantitatively measured, making it useful for various assays.

Enzyme Detection

BCIF is predominantly used for detecting β-D-fucosidase activity, which is crucial in various biological processes including glycoprotein metabolism and cell signaling pathways. The hydrolysis of BCIF by β-D-fucosidase results in the formation of a colored product, facilitating the measurement of enzyme activity in different samples.

Applications in Research

- Molecular Biology : BCIF is employed as a reporter substrate in gene expression studies. It allows researchers to visualize and quantify the expression of genes that encode fucosidases.

- Microbiology : It is used to differentiate bacterial species based on their fucosidase activity, aiding in microbial identification and characterization.

- Biochemical Assays : BCIF serves as a tool for screening fucosidase inhibitors and studying their effects on cellular processes.

Study 1: Enzyme Activity Measurement

A study evaluated the use of BCIF to measure β-D-fucosidase activity in various cell lines. Results indicated that cells expressing higher levels of β-D-fucosidase exhibited significantly increased colorimetric readings compared to control groups, confirming the substrate's efficacy for enzyme detection.

Study 2: Microbial Identification

In a microbiological context, BCIF was utilized to identify fucosidase-producing bacteria from environmental samples. The study demonstrated that specific bacterial strains could be effectively distinguished based on their ability to hydrolyze BCIF, showcasing its utility in microbial ecology.

Comparative Analysis with Other Substrates

| Substrate Name | Target Enzyme | Color Change | Application Area |

|---|---|---|---|

| This compound | β-D-fucosidase | Blue precipitate | Molecular Biology, Microbiology |

| 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside | β-D-galactosidase | Blue precipitate | Gene expression studies |

| 4-Nitrophenyl β-D-glucopyranoside | β-D-glucuronidase | Yellow solution | Enzyme kinetics |

Propriétés

IUPAC Name |

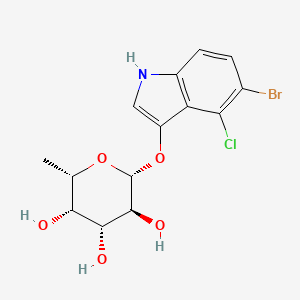

(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-FAKBCLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925086 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125328-84-9 | |

| Record name | beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.